Ethyl 1-(4-methoxyphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-methoxyphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a methoxyphenylsulfonyl group and a trifluoromethylphenylmethyl group, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methoxyphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a methoxybenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: The acylated product undergoes nucleophilic substitution with a piperidine derivative.
Sulfonylation: The resulting compound is then sulfonylated using a sulfonyl chloride in the presence of a base.
Esterification: Finally, the compound is esterified with ethyl chloroformate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxyphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 1-(4-methoxyphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methoxyphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(4-methoxyphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole: Known for its potential in antiarrhythmic therapy.
Triazole-Pyrimidine Hybrids: Investigated for their neuroprotective and anti-inflammatory properties.
Properties
IUPAC Name |
ethyl 1-(4-methoxyphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3NO5S/c1-3-32-21(28)22(16-17-5-4-6-18(15-17)23(24,25)26)11-13-27(14-12-22)33(29,30)20-9-7-19(31-2)8-10-20/h4-10,15H,3,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOMZRNDRSKUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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